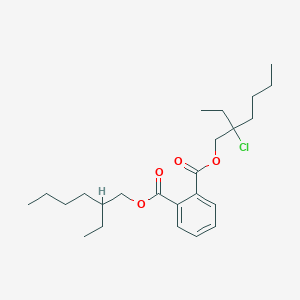
6,6,7,7,8,8,9,9-Octafluoro-2,2-dimethylnonane-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6,7,7,8,8,9,9-Octafluoro-2,2-dimethylnonane-3,5-dione is a fluorinated organic compound known for its unique chemical properties. This compound is part of the family of perfluorinated compounds, which are characterized by the presence of multiple fluorine atoms. The high fluorine content imparts unique physical and chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,7,7,8,8,9,9-Octafluoro-2,2-dimethylnonane-3,5-dione typically involves the fluorination of precursor compounds. One common method is the direct fluorination of 2,2-dimethylnonane-3,5-dione using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine. The final product is purified using techniques such as distillation or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
6,6,7,7,8,8,9,9-Octafluoro-2,2-dimethylnonane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding fluorinated carboxylic acids or other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield partially or fully reduced fluorinated compounds.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium hydroxide or ammonia under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce partially fluorinated alcohols or hydrocarbons.
科学的研究の応用
6,6,7,7,8,8,9,9-Octafluoro-2,2-dimethylnonane-3,5-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a probe for studying fluorine-containing biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
作用機序
The mechanism of action of 6,6,7,7,8,8,9,9-Octafluoro-2,2-dimethylnonane-3,5-dione involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine can influence the compound’s reactivity and binding affinity to various targets. In biological systems, the compound may interact with enzymes or receptors, affecting their function and leading to specific biological effects.
類似化合物との比較
Similar Compounds
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione: A similar fluorinated compound with one less fluorine atom, used in similar applications.
1,2,3,4,5,6,7,8-Octafluoro-9,10-anthraquinone: Another fluorinated compound with a different structural framework, used in organic electronics and materials science.
Uniqueness
6,6,7,7,8,8,9,9-Octafluoro-2,2-dimethylnonane-3,5-dione is unique due to its specific fluorination pattern and the presence of two methyl groups, which can influence its reactivity and physical properties. This uniqueness makes it valuable for specific applications where other fluorinated compounds may not be suitable.
特性
CAS番号 |
62679-65-6 |
|---|---|
分子式 |
C11H12F8O2 |
分子量 |
328.20 g/mol |
IUPAC名 |
6,6,7,7,8,8,9,9-octafluoro-2,2-dimethylnonane-3,5-dione |
InChI |
InChI=1S/C11H12F8O2/c1-8(2,3)5(20)4-6(21)9(14,15)11(18,19)10(16,17)7(12)13/h7H,4H2,1-3H3 |
InChIキー |
JVUNGEZLHJXIJT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)CC(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tris[(1-methylcyclopentyl)methyl]alumane](/img/structure/B14514725.png)
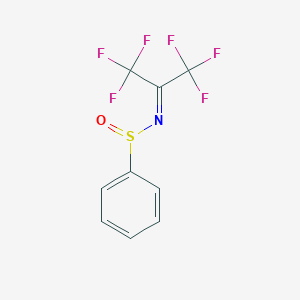

![Piperidinium, 1-methyl-1-[2-[(1-oxopentyl)oxy]ethyl]-](/img/structure/B14514741.png)
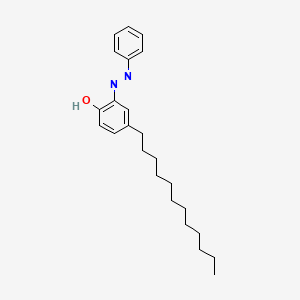
![N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride](/img/structure/B14514755.png)
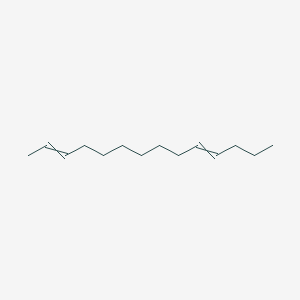
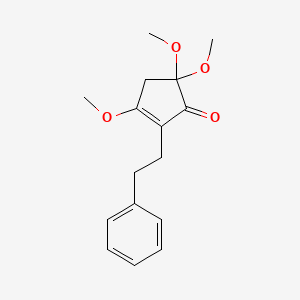
![1-tert-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14514770.png)
![Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14514771.png)

![4-({2-Hydroxy-4-[(4-hydroxybenzoyl)oxy]butoxy}carbonyl)benzoate](/img/structure/B14514787.png)
